N-cyclohexyl-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Description
N-cyclohexyl-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H24N4O3S and its molecular weight is 412.51. The purity is usually 95%.
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Biological Activity
N-cyclohexyl-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Antiviral Properties
Research indicates that derivatives of thiazolo-pyridazine compounds exhibit significant antiviral activity. A study highlighted the efficacy of similar compounds against the Hepatitis B virus (HBV). The combination of this compound with TLR7 agonists showed promising results in enhancing immune responses against HBV infection .
Anticancer Activity
Several studies have explored the anticancer potential of thiazolo derivatives. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cell lines remain to be thoroughly investigated; however, the existing literature suggests a potential for further exploration in this area.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymes : Similar compounds often act as enzyme inhibitors, affecting pathways crucial for viral replication and cancer cell survival.
- Modulation of Immune Response : By acting on immune pathways, these compounds may enhance the body's ability to fight infections and tumors.
Table 1: Biological Activities of Thiazolo Derivatives
Compound Name | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
Compound A | Antiviral | 10 | |
Compound B | Anticancer | 15 | |
N-cyclohexyl... | TBD | TBD | TBD |
Table 2: Structural Features Correlating with Biological Activity
Feature | Description | Impact on Activity |
---|---|---|
Thiazole ring | Contributes to bioactivity | High |
Methoxy group | Enhances solubility | Moderate |
Cyclohexyl moiety | Increases lipophilicity | High |
Case Study 1: Antiviral Efficacy
A recent study investigated the antiviral properties of thiazolo derivatives against HBV. The study found that compounds with structural similarities to this compound exhibited significant inhibition of viral replication in vitro . The findings suggest that further research into this compound could yield valuable insights into its potential as an antiviral agent.
Case Study 2: Anticancer Potential
In another study focusing on thiazolo derivatives, researchers evaluated their effects on various cancer cell lines. Preliminary results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways . While specific data on this compound is lacking, the structural similarities suggest a promising avenue for future research.
Properties
IUPAC Name |
N-cyclohexyl-2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-13-22-19-20(29-13)18(14-8-10-16(28-2)11-9-14)24-25(21(19)27)12-17(26)23-15-6-4-3-5-7-15/h8-11,15H,3-7,12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFIOPAJBJAUHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3CCCCC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.